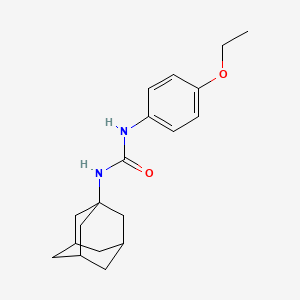![molecular formula C15H17F3N6O B2767224 4-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine CAS No. 2034226-29-2](/img/structure/B2767224.png)
4-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and possibly its structure.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, possibly including its stereochemistry, its conformation, and any interesting structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Antifungal Applications
Compounds structurally related to "4-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine" have shown promising antifungal effects. For instance, derivatives of 4-methoxy-N,N-dimethylpyrimidin-2-amine exhibited significant biological activity against fungi like Aspergillus terreus and Aspergillus niger, highlighting their potential as antifungal agents (Jafar et al., 2017).
Anti-Inflammatory and Analgesic Properties
Research into furochromone pyrimidine derivatives, including those with methoxy substituents, revealed their analgesic and anti-inflammatory activities. These compounds, upon pharmacological screening, showed promise in alleviating pain and reducing inflammation, suggesting potential therapeutic applications (Abu‐Hashem & Youssef, 2011).
Synthetic Methodologies
The cine-amination of substituted pyrimidines, including methoxy and piperidinyl derivatives, has been studied, offering insights into novel synthetic routes for the preparation of aminopyrimidines. Such methodologies enable the creation of diverse pyrimidinyl compounds for further pharmacological evaluation (Rasmussen et al., 1978).
Corrosion Inhibition
Pyrimidine derivatives, notably those incorporating methoxy groups, have been assessed for their efficacy as corrosion inhibitors on mild steel in acidic conditions. Their successful inhibition performance, characterized by electrochemical, SEM, EDX, and AFM studies, demonstrates their utility in industrial applications to protect metals from corrosion (Yadav et al., 2015).
Cancer Research
The exploration of benzimidazole ligands and their Pd(II) and Pt(II) complexes, including those with methoxy-phenyl substituents, has provided valuable data on their cytotoxicity against various cancer cell lines. The detailed structural, vibrational, and cytotoxicity analyses of these compounds offer a promising avenue for the development of new anticancer drugs (Ghani & Mansour, 2011).
Safety And Hazards
This would involve a discussion of any safety concerns associated with the compound, including its toxicity, flammability, and environmental impact.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, new applications, or new derivatives of the compound.
I hope this helps! If you have any other questions, feel free to ask.
properties
IUPAC Name |
4-methoxy-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N6O/c1-25-13-2-5-19-14(23-13)22-10-3-6-24(7-4-10)12-8-11(15(16,17)18)20-9-21-12/h2,5,8-10H,3-4,6-7H2,1H3,(H,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPNAMSHLCKVJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclohexyl)-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylpropanamide](/img/structure/B2767143.png)
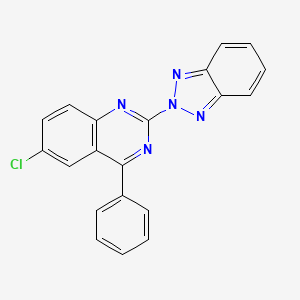
![(E)-N-(5-(3-(3,4-dimethoxyphenyl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2767145.png)
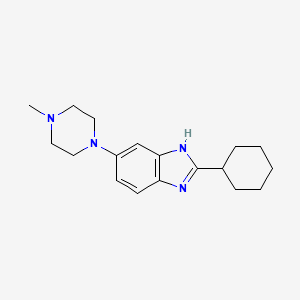
![3-Cyclopropyl-1-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2767147.png)
![1-(5-Chloro-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)-3-(4-oxo-4,5-dihydrothiazol-2-yl)urea](/img/no-structure.png)
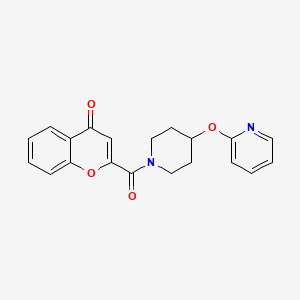
![Ethyl 4-[[2-[[4-(3-methylphenyl)-5-[[(2-phenoxyacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2767153.png)
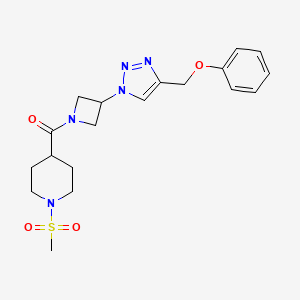
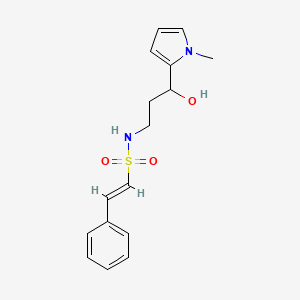
methyl}pyridine-4-carboxamide](/img/structure/B2767158.png)
![(6-Chloropyridin-3-yl)-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2767160.png)
![4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl 3-chloro-5-(trifluoromethyl)-2-pyridinyl sulfide](/img/structure/B2767161.png)
